molecular formula C4H2F2N2 B1329852 2,6-Difluoropyrazine CAS No. 33873-09-5

2,6-Difluoropyrazine

Cat. No.: B1329852
CAS No.: 33873-09-5
M. Wt: 116.07 g/mol
InChI Key: KOAIURKUZGRJMM-UHFFFAOYSA-N
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Description

2,6-Difluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2F2N2. It is a derivative of pyrazine, where two hydrogen atoms at the 2 and 6 positions are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoropyrazine can be synthesized through several methods. One common method involves the fluorination of pyrazine derivatives. For instance, 2,6-dichloropyrazine can be reacted with potassium fluoride in the presence of a suitable solvent like N,N-dimethylformamide at elevated temperatures to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoropyrazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include substituted pyrazines and various fluorinated derivatives .

Scientific Research Applications

2,6-Difluoropyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Dichloropyrazine: Similar structure but with chlorine atoms instead of fluorine.

    2,5-Difluoropyrazine: Fluorine atoms at different positions on the pyrazine ring.

    2,3-Difluoropyrazine: Another positional isomer with distinct chemical properties.

Uniqueness: 2,6-Difluoropyrazine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2,6-difluoropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAIURKUZGRJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187506
Record name Pyrazine, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33873-09-5
Record name Pyrazine, 2,6-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033873095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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